diflorasone
Description
Historical Trajectory of Corticosteroid Investigation
The journey to understanding and synthesizing corticosteroids is a significant chapter in the history of medicine and chemistry. Early investigations in the 19th and 20th centuries established the crucial role of the adrenal glands in bodily function. A pivotal moment came in 1930 with the first clinical evidence that extracts from animal adrenal cortices could treat adrenal failure in humans.
Throughout the 1930s and 1940s, researchers, notably at the Mayo Clinic and in Zurich, worked to isolate and identify the active steroid hormones within these extracts. This period of intense chemical analysis revealed that the adrenal cortex produces multiple steroids, which were broadly categorized into two groups: those affecting sodium and fluid retention and those with anti-inflammatory properties. The presence or absence of an oxygen atom at the C11 position of the steroid skeleton was identified as a critical structural determinant for these differing functions.
A breakthrough occurred in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, marking a new era in anti-inflammatory therapy. This success spurred further research, and by the early 1950s, both cortisone and hydrocortisone (B1673445) were being administered orally and via intra-articular injection. The demand for these compounds fueled efforts to develop semi-synthetic production methods. Between 1954 and 1958, this research culminated in the introduction of six new synthetic steroids for systemic anti-inflammatory use, paving the way for the development of more potent and specialized corticosteroids like diflorasone (B526067).
Table 1: Key Milestones in Corticosteroid Research
| Year | Milestone | Significance |
|---|---|---|
| 1930 | First clinical use of animal adrenal extract to treat human adrenal failure. | Demonstrated the therapeutic potential of adrenal hormones. |
| 1940s | Isolation and categorization of multiple adrenal steroids. | Established the structural basis for different physiological effects. |
| 1948 | First successful treatment of rheumatoid arthritis with cortisone. | Revolutionized the treatment of inflammatory diseases. |
| 1950-51 | Introduction of oral and intra-articular cortisone and hydrocortisone. | Expanded the clinical applications and administration routes for corticosteroids. |
| 1954-58 | Introduction of six synthetic steroids for systemic anti-inflammatory therapy. | Marked the beginning of the era of synthetic corticosteroid development. |
Contemporary Research Perspectives on Synthetic Glucocorticoids
Modern chemical biology research continues to explore the nuanced activities of synthetic glucocorticoids, moving beyond their general anti-inflammatory effects to understand their precise molecular interactions. A central focus of this research is the glucocorticoid receptor (GR), a protein that mediates the effects of these steroids. researchgate.net Upon binding to a glucocorticoid like this compound, the GR translocates from the cytoplasm to the nucleus. researchgate.net Inside the nucleus, this receptor-steroid complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), which can either activate or repress gene transcription. researchgate.netresearchgate.net
This interaction with GREs leads to the upregulation of anti-inflammatory proteins, such as lipocortins. chemscene.com These proteins are believed to inhibit phospholipase A2, an enzyme crucial for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. chemscene.com Concurrently, the GR complex can suppress the expression of pro-inflammatory cytokines, including various interleukins and tumor necrosis factor-alpha (TNF-α). chemscene.com
Contemporary research is also focused on developing synthetic glucocorticoids with improved specificity and fewer off-target effects. This involves modifying the steroid structure to enhance its affinity for the GR and to modulate its interaction with other cellular components. drugbank.com The goal is to create compounds that retain potent anti-inflammatory properties while minimizing the systemic effects associated with long-term corticosteroid use. The study of compounds like this compound contributes to this body of knowledge by providing insights into how specific structural modifications, such as fluorination, impact receptor binding and biological activity.
Table 2: Comparison of Endogenous and Synthetic Glucocorticoids
| Feature | Endogenous Glucocorticoids (e.g., Cortisol) | Synthetic Glucocorticoids (e.g., this compound) |
|---|---|---|
| Origin | Naturally produced by the adrenal cortex. | Synthesized in a laboratory. |
| Primary Function | Regulates a wide range of physiological processes, including metabolism and immune response. | Primarily used for their potent anti-inflammatory and immunosuppressive effects. researchgate.net |
| Potency | Serves as the baseline for anti-inflammatory activity. | Often modified to have significantly higher potency than cortisol. nih.gov |
| Mechanism | Binds to glucocorticoid receptors to modulate gene expression. | Binds to the same glucocorticoid receptors, often with higher affinity, to exert more pronounced effects. targetmol.comresearchgate.net |
Academic Significance and Research Gaps Pertaining to this compound
This compound, and its diacetate ester, holds a significant place in academic research as a high-potency, fluorinated glucocorticoid. nih.govresearchgate.net Its well-defined chemical structure and potent activity make it a valuable tool for studying the glucocorticoid signaling pathway and the molecular mechanisms of inflammation. targetmol.com Research has utilized this compound to investigate vasoconstrictor activity and to compare its efficacy against other corticosteroids, contributing to our understanding of structure-activity relationships in this class of compounds. nih.gov
Despite its use, several research gaps remain, particularly in the context of advanced chemical biology. A primary area for future investigation is the selectivity of this compound for different isoforms of the glucocorticoid receptor. Understanding how this compound interacts with various GR splice variants could lead to the design of more targeted therapies with fewer side effects.
Another significant research gap is the comprehensive characterization of this compound's metabolism and potential off-target effects. While it is known to be metabolized primarily in the liver, a detailed profile of its metabolites and their biological activities is not fully elucidated. nih.govdrugbank.com Investigating potential interactions with other cellular proteins beyond the GR could reveal novel mechanisms of action or explain idiosyncratic effects.
Furthermore, the potential of this compound as a chemical probe has not been fully explored. nih.govmskcc.org Chemical probes are essential tools for studying protein function in a cellular context. mskcc.org Modifying the this compound structure to incorporate reporter tags or reactive groups could create powerful tools for identifying new GR-interacting proteins and for studying the dynamics of GR signaling in living cells. Finally, incorporating this compound into novel targeted drug delivery systems, such as nanoparticles or hydrogels, represents a promising area of research. nih.govstanford.edubohrium.com Such systems could enhance its delivery to specific tissues, thereby increasing its therapeutic efficacy while minimizing systemic exposure. stanford.edu
Table 3: Chemical Properties and Research Applications of this compound
| Property/Application | Description |
|---|---|
| Chemical Classification | Synthetic, fluorinated glucocorticoid. nih.gov |
| Molecular Formula | C22H28F2O5 nih.gov |
| Primary Mechanism | Glucocorticoid receptor agonist. targetmol.com |
| Known Research Use | Studying anti-inflammatory and vasoconstrictive mechanisms. drugbank.comnih.gov |
| Identified Research Gaps | - Receptor isoform selectivity. - Comprehensive metabolism and off-target profiling. nih.gov - Development as a chemical probe. nih.govmskcc.org - Application in targeted drug delivery systems. nih.govstanford.edubohrium.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S,8S,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21?,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXURHACBFYSXBI-CQBKGZMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Preparation Methodologies
Advanced Synthesis of Diflorasone (B526067) and Related Fluorinated Corticosteroid Intermediates
The synthesis of this compound is a multi-step process that hinges on the precise and stereocontrolled introduction of fluorine atoms and the formation of the core steroid structure. Key to this synthesis are advanced methodologies, including stereoselective fluorination and strategic epoxide ring-opening reactions.
Stereoselective Fluorination Techniques
A crucial step in the synthesis of this compound is the introduction of a fluorine atom at the 6α position of the steroid nucleus. Modern synthetic routes employ electrophilic fluorinating agents to achieve high stereoselectivity, favoring the desired α-epimer. researchgate.net This is often accomplished through the fluorination of a 3-enol acetate (B1210297) derivative of a steroid precursor. researchgate.net The choice of fluorinating reagent is critical, with reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being utilized for their effectiveness and selectivity in these complex systems. google.com The reaction proceeds via the formation of an enolate, which then reacts with the electrophilic fluorine source, preferentially from the less sterically hindered alpha face of the steroid. researchgate.net
Epoxide Ring-Opening Reactions in Steroid Synthesis
Another pivotal transformation in the synthesis of this compound is the opening of a 9β,11β-epoxide ring. This reaction serves to introduce the 9α-fluoro and 11β-hydroxyl groups, which are characteristic of many potent corticosteroids. google.comgoogle.com The epoxide ring is typically opened using a source of fluoride (B91410), such as hydrofluoric acid (HF). google.comgoogle.com This reaction is highly regioselective and stereoselective, with the fluoride ion attacking the C9 position from the α-face, leading to the desired trans-diaxial opening of the epoxide and the formation of the 9α-fluoro-11β-hydroxy functionality. google.comgoogle.com
Derivatization Strategies for Analog Generation
The core this compound molecule can be further modified to generate analogs with potentially altered pharmacokinetic or pharmacodynamic properties. A primary strategy for derivatization involves the esterification of the hydroxyl groups at the C17 and C21 positions. For instance, the widely used this compound diacetate is prepared by treating this compound with acetic anhydride, often in the presence of a base like potassium acetate. google.com
Furthermore, the synthesis of other 17-esters can be achieved by reacting this compound with the corresponding orthoesters, such as trimethyl orthoacetate or triethyl orthopropionate, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). google.comgoogle.com This allows for the introduction of a variety of ester functionalities at the 17-position.
A more fundamental approach to analog generation involves altering the halogen substitution at the 9α-position. This can be accomplished by employing different nucleophiles during the epoxide ring-opening step. For example, using hydrochloric acid or hydrobromic acid instead of hydrofluoric acid would lead to the introduction of a 9α-chloro or 9α-bromo substituent, respectively, thereby creating a different class of halogenated corticosteroid analogs. google.comgoogle.com
Polymorphism and Solid-State Characterization
This compound diacetate is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different solid-state forms can have distinct physical properties, including solubility, stability, and bioavailability. The identified forms include three anhydrous polymorphs (DD1, DD2, and DD3) and a monohydrated phase (DDW). nih.gov
Identification and Structural Elucidation of Anhydrous Polymorphs (DD1, DD2, DD3)
The anhydrous polymorphs of this compound diacetate have been characterized primarily through powder X-ray diffraction (PXRD). nih.gov
DD1: This is an anhydrous form that can be obtained by heating the monohydrated form (DDW) above 90°C. nih.gov
DD2: This is another anhydrous polymorph that is formed as a mixture with DD1 upon heating the DDW form. nih.gov
DD3: This elusive anhydrous polymorph is generated by further heating either pure DD1 or the mixture of DD1 and DD2 to approximately 230°C, which is just below its melting point. nih.gov
The crystal structures of these polymorphs have been determined from powder diffraction data, revealing distinct unit cells. DD1 and DD2 crystallize in the orthorhombic space group P2₁2₁2₁, while DD3 crystallizes in the monoclinic space group P2₁. nih.gov
Characterization of Monohydrated Phases (DDW)
The monohydrated phase, DDW, is isomorphous with the anhydrous DD1 form. nih.gov It crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The thermal behavior of DDW is a key aspect of its characterization, as it converts to the anhydrous forms upon heating. nih.gov
The crystallographic data for the different forms of this compound diacetate are summarized in the table below.
| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| DD1 | Orthorhombic | P2₁2₁2₁ | 29.386 | 10.4310 | 8.1422 | 90 | 2495.8 |
| DD2 | Orthorhombic | P2₁2₁2₁ | 15.2639 | 11.7506 | 13.8931 | 90 | 2491.9 |
| DD3 | Monoclinic | P2₁ | 11.5276 | 13.8135 | 7.8973 | 103.053 | 1225.0 |
| DDW | Orthorhombic | P2₁2₁2₁ | 30.311 | 10.6150 | 7.9337 | 90 | 2552.7 |
Data sourced from PubMed article with PMID: 18930214. nih.gov
These different solid-state forms have also been characterized using thermoanalytical methods and solid-state NMR spectroscopy (¹³C, ¹⁹F, and ¹H NMR). nih.gov
Crystal Structure Determination from Powder Diffraction Data
The determination of the crystal structure of pharmaceutical compounds is crucial for understanding their physicochemical properties. While single-crystal X-ray diffraction is the definitive method, obtaining suitable single crystals can be challenging. In such cases, ab initio structure determination from X-ray powder diffraction (XRPD) data serves as a powerful alternative. mpg.de The crystal structures of several polymorphic and solvated forms of this compound diacetate have been successfully elucidated using solely laboratory powder diffraction data. researchgate.netnih.gov
Research has identified four distinct crystalline forms of this compound diacetate: a monohydrated phase (DDW), and three anhydrous polymorphs designated as DD1, DD2, and DD3. uniupo.it The DD1 form is the anhydrous version deposited in the US pharmacopoeia, and it is isomorphous with the monohydrated DDW form. nih.gov In contrast, the DD2 and DD3 polymorphs crystallize with significantly different unit cells. researchgate.netnih.gov
The crystal structures for these forms were solved uniquely from powder diffraction data. uniupo.it The DD1, DD2, and DDW forms were identified as having an orthorhombic crystal system with the space group P2₁2₁2₁. The DD3 polymorph was determined to be a monoclinic P2₁ species. nih.govuniupo.it The detailed crystallographic data for these forms are summarized below.
Table 1: Crystallographic Data for this compound Diacetate Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|---|---|
| DDW (monohydrate) | Orthorhombic | P2₁2₁2₁ | 30.311(2) | 10.6150(9) | 7.9337(7) | - | 2552.7(4) |
| DD1 (anhydrous) | Orthorhombic | P2₁2₁2₁ | 29.386(1) | 10.4310(9) | 8.1422(7) | - | 2495.8(3) |
| DD2 (anhydrous) | Orthorhombic | P2₁2₁2₁ | 15.2639(10) | 11.7506(7) | 13.8931(11) | - | 2491.9(3) |
| DD3 (anhydrous) | Monoclinic | P2₁ | 11.5276(10) | 13.8135(11) | 7.8973(7) | 103.053(6) | 1225.0(2) |
Thermoanalytical Investigations of Polymorphic Forms
Thermoanalytical techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for studying the stability and phase transitions of polymorphic systems. nih.gov These methods have been employed to fully characterize the polymorphic behavior of this compound diacetate. nih.govuniupo.it The investigations reveal a series of temperature-induced transformations between the different solid-state forms.
The monohydrated phase, DDW, is the starting point for generating other polymorphs thermally. uniupo.it When the DDW form is heated above 90°C, it undergoes a transformation, resulting in a mixture of two anhydrous polymorphs: DD1 and the newly formed DD2. researchgate.netnih.gov
Further heating of this mixture, or of the pure DD1 polymorph, to approximately 230°C—a temperature just below the melting point—induces another phase transition. uniupo.it This process generates an elusive third anhydrous polymorph, DD3. researchgate.netnih.gov These thermal events highlight the complex relationship between the different crystalline forms of this compound diacetate.
Table 2: Thermal Transformations of this compound Diacetate Polymorphs
| Initial Form(s) | Heating Condition | Resulting Form(s) |
|---|---|---|
| DDW (monohydrate) | Heat above 90°C | Mixture of DD1 and DD2 |
| DD1 or a mixture of DD1 and DD2 | Heat to ~230°C | DD3 |
Data sourced from references researchgate.netnih.govuniupo.it.
Molecular Mechanisms of Action and Downstream Cellular Pathways
Glucocorticoid Receptor Interaction Dynamics
Diflorasone (B526067) functions as a corticosteroid hormone receptor agonist, binding to the GR to initiate its downstream effects. medchemexpress.com
Cytoplasmic Receptor Binding and Complex Formation
In the absence of a ligand, the glucocorticoid receptor typically resides in the cytoplasm as part of a multiprotein complex. nih.gov This complex includes heat shock proteins (HSP90, HSP70) and other proteins like immunophilins (e.g., FKBP5). guidetoimmunopharmacology.orggenecards.org this compound, being a lipophilic steroid, enters the cell by diffusing across the cell membrane. medchemexpress.comnih.gov Once inside the cytoplasm, this compound binds to the ligand-binding domain (LBD) of the inactive GR. nih.govgoogle.com This binding event induces a conformational change in the receptor. google.com
Nuclear Translocation and Glucocorticoid Response Element (GRE) Engagement
Following ligand binding and the conformational change, the GR dissociates from the heat shock proteins and other associated proteins in the cytoplasmic complex. nih.gov The activated receptor complex, now bound to this compound, undergoes translocation into the cell nucleus. nih.govtargetmol.com The GR contains nuclear localization signals (NL1 and NL2) that facilitate this movement through the nuclear pore. nih.gov
Inside the nucleus, the activated GR complex, often as a homodimer, interacts with specific DNA sequences located in the promoter regions of target genes. nih.govnih.govtargetmol.com These sequences are known as Glucocorticoid Response Elements (GREs). nih.govtargetmol.com GREs are typically short, palindromic DNA sequences. nih.govnih.gov The binding of the GR to GREs is a key step in the transcriptional modulation of glucocorticoid-responsive genes. nih.gov
Transcriptional Modulation via Gene Activation and Repression
The binding of the this compound-bound GR complex to GREs can lead to either the activation or repression of gene transcription. nih.govtargetmol.com
Gene Activation: In the case of positive GREs, the binding of the GR homodimer facilitates the recruitment of coactivator proteins and components of the transcription initiation complex to the promoter region. nih.govlibretexts.org This interaction enhances the binding of RNA polymerase and increases the rate of transcription of anti-inflammatory genes. libretexts.org Gene activation is a mechanism contributing to the anti-inflammatory effects of glucocorticoids. nih.gov
Gene Repression: The GR can also repress the transcription of pro-inflammatory genes. This can occur through several mechanisms, including binding to negative GREs (nGREs) or by interacting directly or indirectly with other transcription factors, such as NF-κB and AP-1. nih.govguidetoimmunopharmacology.orgtargetmol.comsmpdb.ca By interfering with the activity of these pro-inflammatory transcription factors, the GR inhibits the expression of genes encoding inflammatory mediators like cytokines (e.g., IL-1, IL-2, IL-6, TNF-α). nih.govpatsnap.com This transrepression mechanism is considered a major pathway for the anti-inflammatory actions of glucocorticoids. guidetoimmunopharmacology.org
Regulation of Inflammatory Cascade Mediators
A significant aspect of this compound's anti-inflammatory action involves the regulation of key mediators in the inflammatory cascade.
Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins/Annexins)
One of the proposed mechanisms by which corticosteroids, including this compound, exert their anti-inflammatory effects is through the induction of phospholipase A2 (PLA2) inhibitory proteins. drugbank.commims.comnih.gov These proteins are collectively known as lipocortins, with Annexin A1 (also called Lipocortin-1) being a prominent example. biolegend.combiolegend.combiovendor.com
Glucocorticoids are thought to increase the synthesis of lipocortins. drugbank.commims.comnih.gov Annexin A1, once induced, can bind to cell membranes and inhibit the activity of phospholipase A2. biolegend.combiovendor.comncats.io Phospholipase A2 is a crucial enzyme in the inflammatory pathway as it is responsible for releasing arachidonic acid from membrane phospholipids. drugbank.commims.comnih.gov Arachidonic acid is a precursor for the biosynthesis of potent mediators of inflammation, such as prostaglandins (B1171923) and leukotrienes. drugbank.commims.comnih.gov By inhibiting PLA2, this compound reduces the availability of arachidonic acid, thereby suppressing the production of these pro-inflammatory eicosanoids. smpdb.cadrugbank.commims.comnih.gov This reduction in inflammatory mediators contributes significantly to the anti-inflammatory properties of this compound. drugs.com
Research findings highlight the role of Annexin A1 in mediating glucocorticoid action. Studies have shown that Annexin A1 inhibits phospholipase A2 activity and possesses anti-inflammatory properties. biolegend.combiolegend.com The induction of Annexin A1 is a key mechanism by which glucocorticoids like this compound modulate the inflammatory response. smpdb.ca
Here is a summary of the molecular interactions:
| Molecule | Role | Interaction with this compound/GR Complex | Downstream Effect |
| This compound | Glucocorticoid Receptor Agonist | Binds to cytoplasmic GR | Initiates conformational change and nuclear import |
| Glucocorticoid Receptor | Transcription Factor | Binds this compound | Translocates to nucleus, binds DNA |
| Heat Shock Proteins | Associated with inactive GR in cytoplasm | Dissociates upon this compound binding | Allows GR activation and translocation |
| Glucocorticoid Response Element (GRE) | Specific DNA sequence in gene promoters | GR complex binds to GREs in the nucleus | Modulates gene transcription |
| Pro-inflammatory Genes | Encode inflammatory mediators | Transcription repressed by GR complex | Decreased production of inflammatory mediators |
| Anti-inflammatory Genes | Encode anti-inflammatory proteins | Transcription activated by GR complex | Increased production of anti-inflammatory proteins |
| Phospholipase A2 (PLA2) | Enzyme releasing Arachidonic Acid | Inhibited by Lipocortins/Annexins | Reduced production of prostaglandins/leukotrienes |
| Lipocortins (Annexins) | PLA2 Inhibitory Proteins | Induction increased by GR complex | Inhibit PLA2 activity |
| Arachidonic Acid | Precursor of inflammatory mediators | Release inhibited by PLA2 inhibition | Reduced synthesis of prostaglandins/leukotrienes |
| Prostaglandins/Leukotrienes | Potent Inflammatory Mediators | Production decreased | Reduced inflammation |
Q & A
Q. What molecular mechanisms underlie diflorasone’s anti-inflammatory effects, and how can these be experimentally validated?
this compound binds to cytoplasmic glucocorticoid receptors (GR), forming a complex that translocates to the nucleus to modulate gene expression via glucocorticoid response elements (GREs). Key anti-inflammatory effects include upregulation of IkappaB (inhibiting NF-κB) and suppression of pro-inflammatory cytokines like IL-1 and IL-6 . To validate these mechanisms, researchers can:
- Use in vitro models (e.g., human keratinocytes) with GR knockdown/knockout to assess dependency on GR signaling.
- Perform qPCR or RNA-seq to quantify GRE-regulated gene expression changes.
- Employ ELISA to measure cytokine levels pre- and post-treatment.
Table 1: Key Molecular Targets of this compound
| Target Pathway | Effect (Activation/Repression) | Experimental Validation Method |
|---|---|---|
| IkappaB/NF-κB | Upregulation (Activation) | Western blot, luciferase assays |
| IL-1, IL-6 | Repression | ELISA, multiplex cytokine array |
Q. How do this compound’s physicochemical properties influence its bioavailability and efficacy in dermal applications?
this compound’s efficacy is linked to its logP (partition coefficient), molecular weight (494.5 g/mol), and hydrogen bond donors/acceptors, which affect skin permeation . Researchers should:
- Use Franz diffusion cells to measure transdermal flux in ex vivo skin models.
- Compare solubility in lipid-based vs. aqueous vehicles using HPLC.
- Corrogate results with computational models (e.g., molecular dynamics simulations) to predict penetration efficiency.
Advanced Research Questions
Q. How can contradictions between computational predictions and in vivo efficacy data for this compound be resolved?
Discrepancies often arise from oversimplified in silico models (e.g., ignoring metabolic degradation or protein binding). Methodological solutions include:
Q. What experimental designs are optimal for assessing this compound’s long-term immunosuppressive effects without confounding variables?
Advanced studies require:
- Longitudinal animal models : Use murine chronic dermatitis models with staggered dosing and control groups (e.g., vehicle-only and GR antagonist co-treatment).
- Endpoint selection : Combine histopathology (H&E staining for immune cell infiltration) with flow cytometry (T-cell subsets).
- Data normalization : Account for circadian variations in endogenous glucocorticoid levels by standardizing treatment times .
Table 2: Key Considerations for Longitudinal Studies
| Variable | Control Strategy | Measurement Tool |
|---|---|---|
| Circadian rhythm | Fixed dosing times | Serum cortisol ELISA |
| Off-target effects | GR antagonist controls | RNA-seq for non-GRE genes |
Q. How can researchers reconcile divergent findings on this compound’s potency across cell types (e.g., keratinocytes vs. fibroblasts)?
Cell-specific potency variations may stem from differences in GR isoform expression or co-regulator availability. Methodological approaches include:
- GR isoform profiling : Use isoform-specific antibodies or CRISPR-Cas9 to knockout individual isoforms.
- Transcriptomic meta-analysis : Compare publicly available datasets (e.g., GEO) to identify cell-type-specific GR interactomes .
- Dose-response standardization : Apply the Hill equation to normalize potency metrics (EC₅₀) across cell lines.
Methodological Guidance
Q. What statistical tools are appropriate for analyzing dose-dependent effects of this compound in multi-omics studies?
- Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) with metrics like EC₅₀ and maximal efficacy (Emax).
- Multi-omics integration : Apply pathway enrichment tools (e.g., GSEA) to link transcriptomic and proteomic data to GRE-driven pathways .
- Batch effect correction : Use ComBat or surrogate variable analysis (SVA) in RNA-seq pipelines to minimize technical variability .
Q. How should researchers design controls to isolate this compound-specific effects from endogenous glucocorticoid signaling?
- Pharmacological controls : Co-treat with mifepristone (GR antagonist) to block this compound-specific effects.
- Genetic controls : Use GR-knockout cell lines or tissues from GR-deficient animal models.
- Endogenous hormone depletion : Administer dexamethasone suppression tests prior to this compound treatment in vivo .
Data Interpretation Challenges
Q. What strategies mitigate biases when interpreting this compound’s gene repression vs. activation profiles?
- Chromatin accessibility assays : Use ATAC-seq or ChIP-seq for GR binding sites to distinguish direct vs. indirect effects.
- Time-course experiments : Collect samples at multiple time points (e.g., 1h, 6h, 24h) to differentiate primary and secondary transcriptional responses.
- Network analysis : Construct gene regulatory networks (e.g., via Cytoscape) to identify upstream regulators of repressed cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
